molecular formula C15H18N6O4 B12481805 N-(4-methoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine

N-(4-methoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B12481805
M. Wt: 346.34 g/mol
InChI Key: DLOQBOQBMCVDBE-UHFFFAOYSA-N
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Description

N4-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a pyrimidine core substituted with methoxyphenyl, morpholinyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common route starts with the nitration of a pyrimidine derivative, followed by the introduction of the methoxyphenyl and morpholinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy and morpholinyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N4-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N4-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of N4-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H18N6O4

Molecular Weight

346.34 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C15H18N6O4/c1-24-11-4-2-10(3-5-11)17-14-12(21(22)23)13(16)18-15(19-14)20-6-8-25-9-7-20/h2-5H,6-9H2,1H3,(H3,16,17,18,19)

InChI Key

DLOQBOQBMCVDBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCOCC3

Origin of Product

United States

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